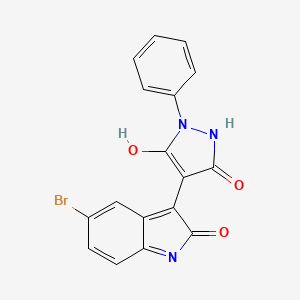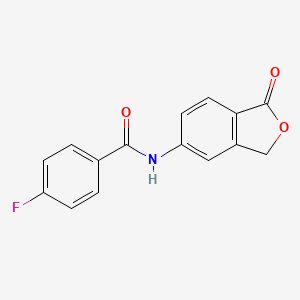![molecular formula C20H21N3O B11525054 (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B11525054.png)
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide is an organic compound known for its diverse applications in various scientific fields. This compound features a cyano group, a dimethylamino group, and a dimethylphenyl group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dimethylamino)benzaldehyde and 2,4-dimethylaniline.
Condensation Reaction: The first step involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2,4-dimethylaniline in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Addition of Cyano Group: The intermediate is then reacted with a cyano group donor, such as malononitrile, under basic conditions to introduce the cyano group.
Cyclization: The final step involves cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and dimethylamino group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one: This compound shares the dimethylamino group and phenyl group but differs in the overall structure and reactivity.
(2E,2’E)-3,3-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: Another related compound with a similar conjugated system but different substituents.
Uniqueness
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H21N3O/c1-14-5-10-19(15(2)11-14)22-20(24)17(13-21)12-16-6-8-18(9-7-16)23(3)4/h5-12H,1-4H3,(H,22,24)/b17-12+ |
InChI Key |
VJFXNIJTOMFQJI-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11524972.png)


![4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11524992.png)
![3,4-difluoro-N-[(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline](/img/structure/B11524995.png)
![7'-Amino-1-methyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11525009.png)
![5-[(Hexylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11525022.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11525036.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]-1H-indole](/img/structure/B11525041.png)
![(Azepan-1-ylmethyl)[2-(2-oxopyrrolidin-1-yl)ethyl]phosphinic acid](/img/structure/B11525048.png)
![2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B11525062.png)
![Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]-](/img/structure/B11525070.png)
![ethyl 4-({6-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11525071.png)
![ethyl 6-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11525078.png)
